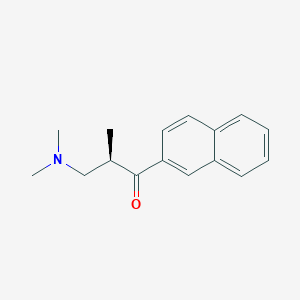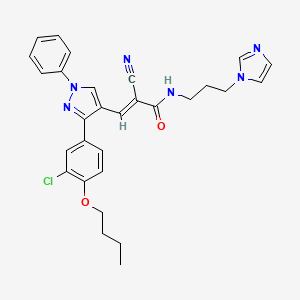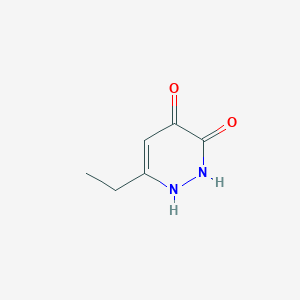
6-Ethyl-1,2-dihydropyridazine-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound belonging to the pyridazine family Pyridazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2-dihydropyridazine-3,4-dione typically involves the reaction of ethyl-substituted hydrazine with maleic anhydride. The reaction is carried out in an aqueous medium at elevated temperatures (around 95°C) for several hours. The use of ion-exchange resins as catalysts can enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of solid ion-exchange resins as catalysts is advantageous due to their reusability and ease of separation from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Ethyl-1,2-dihydropyridazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral, antibacterial, and antifungal activities.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but initial studies suggest its potential as a multi-target agent .
Comparaison Avec Des Composés Similaires
1,2-Dihydropyridazine-3,6-dione: Known for its herbicidal and plant growth regulatory properties.
2,3-Dihydrophthalazine-1,4-dione: Used in the synthesis of various pharmaceuticals and agrochemicals.
4,5-Diamino-1,2-dihydropyridazine-3,6-dione: Investigated for its potential in materials science and sensor applications.
Uniqueness: 6-Ethyl-1,2-dihydropyridazine-3,4-dione stands out due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of new derivatives with potentially enhanced properties.
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
6-ethyl-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-5(9)6(10)8-7-4/h3H,2H2,1H3,(H,7,9)(H,8,10) |
Clé InChI |
JCDYLHFZNRBRGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)C(=O)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
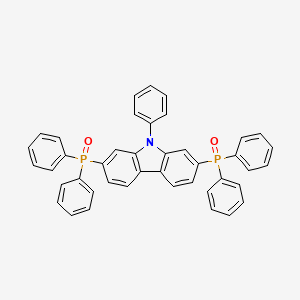
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)
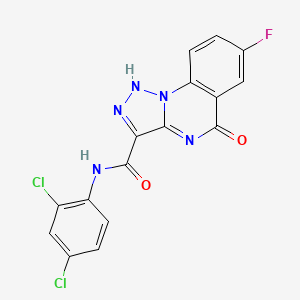
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)
![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)
